molecular formula C8H5BrN2O B3250691 7-Bromocinnolin-4(1h)-one CAS No. 2045-94-5

7-Bromocinnolin-4(1h)-one

Cat. No. B3250691
CAS RN: 2045-94-5
M. Wt: 225.04 g/mol
InChI Key: DUUMGNXHYRVJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromocinnolin-4(1h)-one, also known as 7-Bromocinnoline, is a chemical compound with the formula C8H5BrN2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-Bromocinnolin-4(1h)-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The molecular weight is 209.04 .


Physical And Chemical Properties Analysis

7-Bromocinnolin-4(1h)-one is a solid at room temperature . It has a predicted boiling point of 370.7±22.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound is soluble, with a solubility of 0.31 mg/ml .

Scientific Research Applications

Biological Imaging and Probes

Due to its fluorescent properties, 7-bromocinnoline can be employed as a biological imaging agent. Researchers have labeled cellular structures and proteins with derivatives of this compound to visualize specific targets. Its compatibility with live-cell imaging techniques makes it valuable in cell biology research.

For additional details, you can find information about 7-bromocinnoline here . Additionally, related compounds like 4-cinnolinamine, 7-bromo and 7-bromo-4-hydroxyquinoline may also be of interest in your exploration of chemical applications.

Safety and Hazards

7-Bromocinnolin-4(1h)-one is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMGNXHYRVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromocinnolin-4(1h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.